
(2R,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride is a synthetic organic compound. It features a tetrahydrofuran ring substituted with a pyrazole moiety and an amine group. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Tetrahydrofuran ring formation: The tetrahydrofuran ring can be constructed via cyclization of a suitable diol or epoxide precursor.
Coupling reactions: The pyrazole and tetrahydrofuran moieties can be coupled using appropriate reagents and catalysts.
Introduction of the amine group: The amine group can be introduced through reductive amination or other suitable methods.
Formation of the dihydrochloride salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be used to study enzyme interactions or as a ligand in binding studies due to its amine and pyrazole functionalities.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, it might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-2-(1H-Pyrazol-4-yl)tetrahydrofuran-3-amine: Lacks the dimethyl substitution on the pyrazole ring.
(2R,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine: Lacks the dihydrochloride salt form.
Uniqueness
The presence of the dimethyl substitution on the pyrazole ring and the dihydrochloride salt form makes (2R,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride unique. These structural features might influence its chemical reactivity, solubility, and biological activity.
Eigenschaften
Molekularformel |
C9H17Cl2N3O |
|---|---|
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-6-7(5-11-12(6)2)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H/t8-,9+;;/m0../s1 |
InChI-Schlüssel |
DKGLETFQYKIBPO-DBEJOZALSA-N |
Isomerische SMILES |
CC1=C(C=NN1C)[C@@H]2[C@H](CCO2)N.Cl.Cl |
Kanonische SMILES |
CC1=C(C=NN1C)C2C(CCO2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


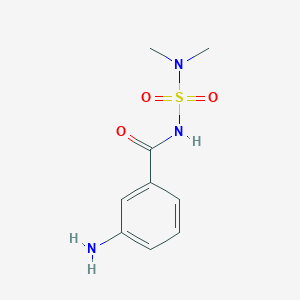

![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
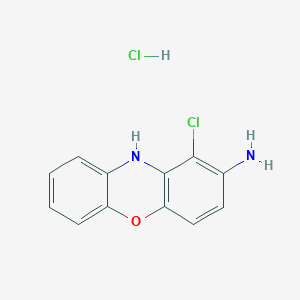

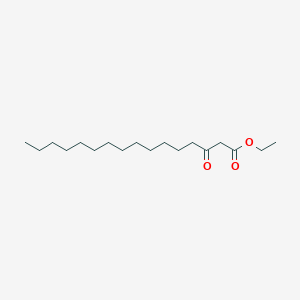
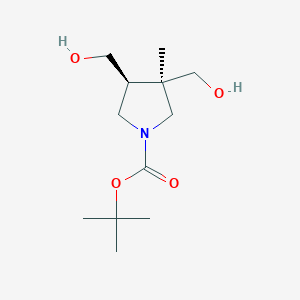
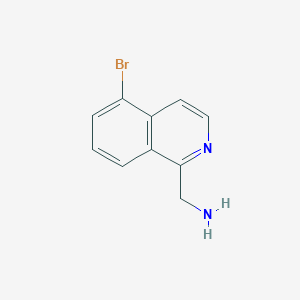
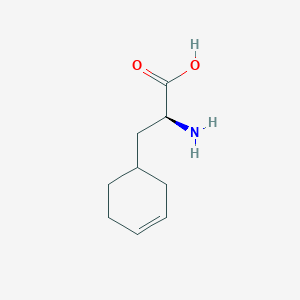
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
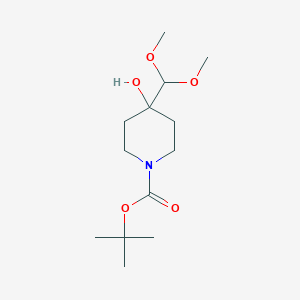
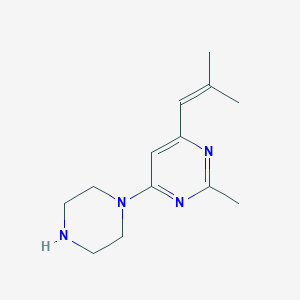

![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)
